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Compound Name: Tegoprazan (Benzoate)

Cat. No.: B12385028 Get Quote

Abstract

Tegoprazan (CJ-12420) is a potent and highly selective potassium-competitive acid blocker (P-

CAB) that represents a significant advancement in the management of acid-related

gastrointestinal disorders.[1][2] By competitively and reversibly inhibiting the gastric H+/K+-

ATPase (proton pump), Tegoprazan offers rapid, potent, and sustained control of gastric acid

secretion.[3][4][5] Unlike traditional proton pump inhibitors (PPIs), its mechanism does not

require acid activation, allowing for a faster onset of action and efficacy from the first dose.[4][6]

This technical guide provides an in-depth overview of the chemical properties, a detailed

synthesis pathway, and key experimental protocols for Tegoprazan, intended for researchers,

scientists, and professionals in drug development.

Chemical Properties
Tegoprazan is a complex organic molecule with specific physicochemical properties that are

crucial for its formulation and therapeutic activity. Its chemical identifiers and properties are

summarized below.

General Chemical Identifiers
The fundamental identification details for Tegoprazan are presented in Table 1.
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Property Value

IUPAC Name

7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-

benzopyran-4-yl]oxy]-N,N,2-trimethyl-1H-

benzimidazole-5-carboxamide[7]

Synonyms CJ-12420, RQ-4, K-CAB, LXI-15028[6][7][8]

CAS Number 942195-55-3[6]

Molecular Formula C₂₀H₁₉F₂N₃O₃[6]

Molecular Weight 387.38 g/mol [6]

Physicochemical Properties
The physical and chemical characteristics of Tegoprazan influence its behavior in biological

systems and during manufacturing processes.

Property Value Citation(s)

Form A solid [6][7]

Boiling Point 596.5 ± 50.0 °C (Predicted) [6]

Density 1.371 ± 0.06 g/cm³ (Predicted) [6]

Solubility DMSO: Soluble (77 mg/mL) [6][7][8]

Ethanol: 77 mg/mL [8]

Water: Insoluble [8]

Storage Temperature Store at -20°C [6]

Polymorphism and Stability
Tegoprazan can exist in multiple solid-state forms, including an amorphous form and at least

two crystalline polymorphs, designated Polymorph A and Polymorph B.[9][10] The stability and

interconversion of these forms are critical for drug product development.
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Thermodynamic Stability: Polymorph A has been identified as the most thermodynamically

stable form under various conditions.[9][10] Both the amorphous form and Polymorph B tend

to convert to Polymorph A, particularly in the presence of solvents or under accelerated

storage conditions.[9]

Degradation: Forced degradation studies have shown that Tegoprazan is unstable under

acidic, alkaline, and oxidative stress conditions.[11][12] However, it demonstrates stability

against thermal and photolytic stress.[12] Eight distinct degradation products have been

identified and characterized through these studies.[11]

The solubility of Tegoprazan's different solid forms varies, as detailed in Table 2.

Table 2: Solubility of Tegoprazan Solid-State Forms at 20.0 ± 0.5 °C

Solvent Polymorph A Polymorph B Amorphous Form

Methanol Data Not Specified Data Not Specified Data Not Specified

Acetone Data Not Specified Data Not Specified Data Not Specified

Water Data Not Specified Data Not Specified Data Not Specified

Note: A 2024 study reported time-dependent solubility profiles showing both Polymorph B and

the amorphous form gradually decreased in solubility over time, converging toward the

equilibrium solubility of Polymorph A in all tested solvents (methanol, acetone, water).[9]

Synthesis Pathway
The synthesis of Tegoprazan is a multi-step process that involves the construction of a key

tetrasubstituted aryl core and the introduction of an enantiomerically pure chromanol side

chain.[13] A scalable synthesis route has been developed, which can be divided into two

primary sequences: the preparation of the chromanol building block and the synthesis of the

benzimidazole core, followed by their coupling.[13]

Synthesis of the (S)-Chromanol Side Chain
The chiral chromanol side chain is prepared starting from 3,5-difluorophenol.[13]
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Condensation: 3,5-difluorophenol is condensed with methyl propiolate using

tetrabutylammonium fluoride (TBAF) as a base to yield a mixture of E and Z enol ethers.[13]

Hydrogenation: The double bond of the enol ether is reduced via catalytic hydrogenation.[13]

Friedel-Crafts Acylation: The resulting compound undergoes an intramolecular Friedel-Crafts

acylation facilitated by triflic acid to produce the chromanone ketone intermediate.[13]

Asymmetric Reduction: The ketone is asymmetrically reduced using an oxazaborolidine

catalyst (Corey-Bakshi-Shibata reduction) with borane-dimethyl sulfide to yield the desired

(S)-alcohol, which can be further purified to >99% enantiomeric excess (ee) by

recrystallization.[13]

Synthesis of the Benzimidazole Core and Final
Assembly
The benzimidazole core is constructed and subsequently coupled with the chromanol side

chain.[13]

Functionalization of Phenol: The synthesis begins with a phenol derivative, which undergoes

selective O-benzylation, followed by bromination with N-Bromosuccinimide (NBS).[13]

Benzimidazole Formation: The aniline functionality is acetylated, and a palladium-catalyzed

cyanation introduces a nitrile group. An iron-catalyzed reduction of a nitro group and

simultaneous condensation with the acetyl group forms the benzimidazole ring.[13]

Amide Formation: The nitrile is hydrolyzed to a carboxylic acid, which is then coupled with

dimethylamine hydrochloride to form the amide.[13]

Side Chain Coupling (Mitsunobu Reaction): The benzimidazole nitrogen is protected with a

tosyl group, and the benzyl group is removed by hydrogenolysis. The resulting intermediate

is coupled with the enantiomerically pure (S)-chromanol via a Mitsunobu reaction using

reagents like 1,1′-(azodicarbonyl)dipiperidine (ADDP) and tri-n-butylphosphine.[13]

Deprotection: The final step involves the removal of the tosyl protecting group under basic

conditions to yield Tegoprazan.[13]
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Caption: Overall synthesis pathway of Tegoprazan.

Experimental Protocols
The following protocols outline the key experimental steps for the synthesis of Tegoprazan,

based on published scalable methods.[13]

Protocol 3.1: Preparation of Chromanone Intermediate
Condensation: To a solution of 3,5-difluorophenol in a suitable solvent, add methyl propiolate

and a catalytic amount of tetrabutylammonium fluoride (TBAF).

Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-

MS.

Work up the reaction and purify the crude product to obtain the enol ether intermediate.

Hydrogenation & Acylation: Subject the enol ether to catalytic hydrogenation (e.g., using H₂

gas and a Pd/C catalyst) in a solvent like ethanol or ethyl acetate.

After the reduction is complete, remove the catalyst by filtration.

Treat the resulting saturated ether with triflic acid to induce intramolecular Friedel-Crafts

acylation.

Quench the reaction carefully and perform an extractive workup. Purify the residue by

column chromatography to yield the chromanone product.

Protocol 3.2: Asymmetric Reduction to (S)-Chromanol
In an inert atmosphere, dissolve the chromanone intermediate in a dry, aprotic solvent (e.g.,

THF).

Add the (S)-Corey-Bakshi-Shibata (CBS) catalyst (oxazaborolidine catalyst) to the solution.

Cool the mixture to a low temperature (e.g., 0°C or -20°C).

Slowly add a solution of borane-dimethyl sulfide complex (BMS) as the stoichiometric

reductant.
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Stir the reaction at low temperature until the ketone is fully consumed.

Quench the reaction by the slow addition of methanol.

Allow the mixture to warm to room temperature, followed by an aqueous workup.

Extract the product with an organic solvent and purify by recrystallization to obtain the

enantiomerically pure (S)-chromanol.

Protocol 3.3: Final Assembly of Tegoprazan
Coupling: Dissolve the tosyl-protected benzimidazole intermediate (10) and the (S)-

chromanol (4) in a dry solvent like THF or toluene.

Add tri-n-butylphosphine to the mixture.

Slowly add 1,1′-(azodicarbonyl)dipiperidine (ADDP) portion-wise while maintaining the

reaction temperature.

Stir until the starting materials are consumed.

Purify the resulting ether intermediate by silica gel chromatography and recrystallization.

Deprotection: Dissolve the purified ether in a suitable solvent system (e.g., methanol/water).

Add a base, such as sodium hydroxide or potassium carbonate, to the solution.

Heat the mixture if necessary to drive the deprotection to completion.

After cooling, neutralize the reaction mixture and extract the final product, Tegoprazan.

Further purify by recrystallization to obtain the final active pharmaceutical ingredient.

Mechanism of Action
Tegoprazan exerts its therapeutic effect by inhibiting gastric acid secretion through a distinct

mechanism of action.[4]
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Target: The primary target of Tegoprazan is the H+/K+-ATPase, an enzyme located in the

secretory canaliculi of parietal cells in the stomach lining.[3][6] This enzyme, also known as

the gastric proton pump, is responsible for the final step of acid secretion, exchanging

intracellular H+ for extracellular K+.[4]

Competitive Inhibition: Tegoprazan is a potassium-competitive acid blocker (P-CAB).[4] It

binds reversibly to the potassium-binding site of the H+/K+-ATPase, competitively inhibiting

the binding of potassium ions.[2][4] This blockade prevents the conformational change in the

enzyme necessary for proton translocation into the gastric lumen.

Advantages over PPIs: Unlike PPIs, which are prodrugs requiring activation in an acidic

environment and bind irreversibly to the pump, Tegoprazan is active in its native form and

binds reversibly.[4][13] This allows Tegoprazan to inhibit both active and resting proton

pumps, leading to a more rapid onset of action and sustained acid suppression that is

independent of meal times.[5][6][13]
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Caption: Mechanism of action of Tegoprazan on the gastric H+/K+-ATPase.
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Conclusion
Tegoprazan is a next-generation acid suppressant with a well-defined chemical structure and a

novel mechanism of action. Its synthesis, while complex, has been optimized for scalability,

involving the strategic construction of chiral chromanol and benzimidazole moieties. The

physicochemical properties of Tegoprazan, particularly its polymorphism and stability profile,

are key considerations for its pharmaceutical development. As a potassium-competitive acid

blocker, it offers significant clinical advantages over older drug classes, providing a valuable

therapeutic option for managing a range of acid-related gastrointestinal diseases.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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